1-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.81. The purity is usually 95%.
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Biological Activity
The compound 1-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the triazole and oxadiazole moieties. This structural combination has garnered attention due to its potential biological activities, particularly in pharmacology. The presence of the chlorophenyl and ethoxyphenyl groups may enhance its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines. The compound may share similar properties due to its structural components.
Case Study:
In a study evaluating the cytotoxic effects of oxadiazole derivatives, compounds were tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that certain oxadiazole derivatives had IC50 values in the micromolar range, indicating potent anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Oxadiazole Derivative A | HeLa | 15.0 |
Oxadiazole Derivative B | MCF-7 | 20.0 |
Antimicrobial Activity
The oxadiazole derivatives are also known for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth effectively.
Research Findings:
A review on the biological activities of 1,2,4-oxadiazoles highlighted their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act on various receptors implicated in signaling pathways associated with cancer and microbial resistance.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-12-9-7-11(8-10-12)17-21-18(27-23-17)15-16(20)25(24-22-15)14-6-4-3-5-13(14)19/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXHMVZOHSDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.